molecular formula C12H11FN2O2S2 B2993750 S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate CAS No. 1164531-05-8

S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate

Cat. No. B2993750
M. Wt: 298.35
InChI Key: WUTFPSSFXUKIAY-OWBHPGMISA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . A highly efficient and simple protocol for the preparation of 2-aminobenzothiazoles involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .


Molecular Structure Analysis

The benzothiazole nucleus is small and simple, and is present in compounds involved in research aimed at evaluating new products that possess interesting biological activities .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, 6-Aminobenzothiazole has a melting point of 87-91 °C (lit.) .

Scientific Research Applications

Anticancer Activity

A significant area of application for derivatives of the specified compound is in anticancer research. Novel derivatives of benzothiazole have been synthesized and evaluated for their antitumor properties. For instance, various benzimidazole derivatives have demonstrated potent anticancer activity against different human cancer cell lines, such as hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116), showing promising IC50 values below 10 micrograms per milliliter (Refaat, 2010). Moreover, fluoro-benzothiazoles were identified to be cytotoxic in vitro in sensitive human breast and colon cell lines, highlighting their potential for pharmaceutical and preclinical development (Hutchinson et al., 2001).

Corrosion Inhibition

Benzothiazole derivatives have also been found to serve as effective corrosion inhibitors for steel in acidic environments. Experimental studies have indicated that these compounds can significantly enhance the stability and inhibition efficiencies against steel corrosion, potentially through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antimicrobial and Antifungal Activity

Research has demonstrated the antimicrobial and antifungal efficacy of synthesized benzothiazole amides. A variety of bacterial and fungal strains were tested, with some compounds showing activity comparable or slightly better than that of established medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Synthesis Methodologies

The synthesis methodologies involving benzothiazole derivatives are of considerable interest for chemical research, providing a foundation for the development of various therapeutic agents. Novel synthetic routes and characterization of benzothiazole compounds have been developed, which include the formation of fluorinated 2-(4-aminophenyl)benzothiazoles with potential antitumor properties (Hutchinson et al., 2001).

Safety And Hazards

As with any chemical compound, safety and hazards would depend on the specific structure of the compound. For example, 6-Aminobenzothiazole has hazard statements H315 - H319 - H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S2/c1-7(16)18-6-11(17)14-12-15(2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTFPSSFXUKIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate

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